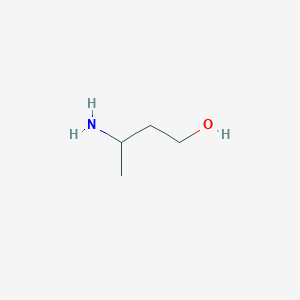

3-Aminobutan-1-ol

描述

3-Aminobutan-1-ol (C₄H₁₁NO, molecular weight: 89.14) is a chiral amino alcohol with two enantiomeric forms: (R)-3-Aminobutan-1-ol (CAS 61477-40-5) and (S)-3-Aminobutan-1-ol (CAS 61477-39-2). It is a colorless to pale yellow liquid, soluble in polar solvents like water, ethanol, and tetrahydrofuran . Key applications include:

- Pharmaceutical Synthesis: Intermediate for HIV integrase inhibitors .

- DNA Research: Used to prepare phosphoramidite precursors for DNA duplex interstrand cross-links (ICLs) .

- Chiral Ligand Engineering: Modifies circularly polarized luminescence in nanomaterials .

Its hazards include skin/eye irritation and toxicity upon inhalation, ingestion, or dermal exposure .

属性

IUPAC Name |

3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480280 | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-59-6 | |

| Record name | 3-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chemical Reduction Methods

Sodium Aluminum Hydride Reduction

The reduction of (R)-3-aminobutyric acid using sodium aluminum hydride (NaAlH₄) is a one-step, industrially viable process. In this method, (R)-3-aminobutyric acid is dissolved in tetrahydrofuran (THF) and reacted with NaAlH₄ at 0–5°C. The exothermic reaction is quenched with 10% NaOH, followed by extraction and vacuum distillation to isolate (R)-3-aminobutan-1-ol. This approach yields 61–67% with 96–99% purity and 100% ee, making it suitable for large-scale production.

Key Reaction Conditions:

- Reagents : (R)-3-aminobutyric acid, NaAlH₄, THF, NaOH.

- Temperature : 0–10°C during reduction; 140°C during distillation.

- Pressure : 10 torr for distillation.

This method avoids racemization and uses low-cost reagents, though it generates aluminum waste requiring careful disposal.

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) reduces 3-aminobutan-1-one to 3-aminobutan-1-ol in anhydrous ether. The reaction proceeds at reflux (40–50°C), followed by hydrolysis with aqueous NaOH. While this method achieves high yields (~85%), it requires strict moisture control and produces hazardous byproducts.

Enzymatic Synthesis Using Transaminases

R-Selective Transaminase Catalysis

Enzymatic methods leverage transaminases to convert 4-hydroxy-2-butanone into (R)-3-aminobutan-1-ol. For example, the transaminase from Actinobacteria sp. (As-TA) transfers an amino group from isopropylamine to 4-hydroxy-2-butanone, yielding 29.6 g/L of product with 99.9% ee. Optimized conditions include:

- pH : 7.5–8.5.

- Temperature : 30–40°C.

- Cofactor : Pyridoxal phosphate (0.1 mM).

Advantages:

Multi-Step Organic Synthesis from 3-Aminobutyric Acid

A four-step route from (R)-3-aminobutyric acid involves:

- Esterification : Reacting with methanol/H₂SO₄ to form methyl (R)-3-aminobutyrate.

- Amino Protection : Using benzoyl chloride in alkaline conditions.

- Reduction : Treating with NaBH₄ and BF₃·Et₂O to yield protected (R)-3-aminobutanol.

- Deprotection : Hydrolysis with ethanol/NaOH to obtain (R)-3-aminobutan-1-ol (92.6% yield, 99.3% purity, 99.9% ee).

Critical Parameters:

Catalytic Hydrogenation of 3-Aminobutan-1-one

Industrial settings employ palladium on carbon (Pd/C) or Raney nickel to hydrogenate 3-aminobutan-1-one under high-pressure H₂ (50–100 bar). Yields exceed 90%, but enantiomeric purity depends on the catalyst’s chiral modification.

Comparison of Preparation Methods

化学反应分析

Types of Reactions: 3-Aminobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of 3-aminobutanoic acid.

Reduction: Reduction can yield various derivatives depending on the specific conditions and reagents used.

Substitution: Substitution reactions can produce a wide range of derivatives, including halogenated or sulfonated products.

科学研究应用

Synthesis of Dolutegravir

One of the most notable applications of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. The compound serves as a key intermediate in the production of dolutegravir and its salts, which are marketed under various trade names, including Tivicay and Triumeq .

The process for synthesizing (R)-3-aminobutan-1-ol involves treating 4-hydroxybutan-2-one with a transaminase enzyme, allowing for a simple and environmentally friendly production method . This enzymatic approach not only enhances yield but also ensures the purity of the final product.

Other Pharmaceutical Intermediates

Beyond dolutegravir, (R)-3-aminobutan-1-ol is also utilized in the synthesis of other pharmaceuticals, such as:

- Penicillium antibiotics

- Anti-tumor drugs , including 4-methylcyclophosphamide

These compounds benefit from the chiral nature of (R)-3-aminobutan-1-ol, which is critical for their biological activity .

Chiral Resolution Techniques

The ability to separate enantiomers is crucial in pharmaceuticals. Techniques such as High-Performance Liquid Chromatography (HPLC) and gas chromatography using chiral columns are employed to achieve high optical purity levels for (R)-3-aminobutan-1-ol. For instance, one method reported an optical purity of 99.6% for (R)-3-amino-1-butanol through recrystallization with (S)-mandelic acid .

Economic Analysis

The economic feasibility of producing (R)-3-aminobutan-1-ol has been analyzed with respect to raw material costs and yields. For example, at a yield of 65%, the cost per kilogram was projected to be significantly lower than current market prices, making it an attractive option for pharmaceutical manufacturers .

Case Study 1: Synthesis of Dolutegravir

A recent study illustrated a one-step synthesis method for (R)-3-aminobutan-1-ol from commercially available materials. The process demonstrated high efficiency and yielded the desired compound with minimal environmental impact. The resulting (R)-3-aminobutan-1-ol was then successfully converted into dolutegravir, showcasing its utility in pharmaceutical manufacturing .

Case Study 2: Chiral Separation Techniques

In another investigation, researchers focused on enhancing chromatographic resolution techniques for separating (R) and (S) enantiomers of 3-amino-butanol derivatives. The study highlighted advancements in HPLC methods that achieved high resolution and purity levels necessary for pharmaceutical applications .

作用机制

The mechanism of action of 3-aminobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dolutegravir, the compound acts as a building block that interacts with the active site of HIV integrase, inhibiting the enzyme’s activity and preventing the integration of viral DNA into the host genome . The compound’s amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

相似化合物的比较

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| (R)-3-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | Primary amine, alcohol | Chiral center at C3, linear chain |

| (S)-3-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | Primary amine, alcohol | Enantiomer of R-form |

| 3-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 103.16 | Primary amine, alcohol | Branched methyl group at C3 |

| 3-Methylbutan-1-ol | C₅H₁₂O | 88.15 | Alcohol | Non-amine, branched isoamyl structure |

| 3-(1-Aminoethyl)adamantan-1-ol | C₁₂H₂₁NO | 195.30 | Primary amine, alcohol | Rigid adamantane backbone |

| 3-Amino-3-phenylpropan-1-ol | C₉H₁₃NO | 151.21 | Primary amine, alcohol | Phenyl substituent at C3 |

Key Research Findings

- Chiral Specificity: The R-enantiomer is preferred in DNA ICL synthesis due to its nucleophilic amino group , while the S-form is used in asymmetric catalysis .

- Steric Effects: Branched derivatives (e.g., 3-Amino-3-methylbutan-1-ol) exhibit reduced reactivity in nucleophilic substitutions compared to linear analogs .

- Hazard Profiles: Amino alcohols generally pose higher toxicity risks than non-amine analogs (e.g., 3-Methylbutan-1-ol) due to amine reactivity .

生物活性

3-Aminobutan-1-ol, also known as (R)-3-aminobutan-1-ol, is a chiral amine with significant biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs, most notably dolutegravir, an antiretroviral medication used to treat HIV. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis methods, pharmacological relevance, and toxicological data.

This compound has the molecular formula and a molecular weight of approximately 87.14 g/mol. The compound exists in two enantiomeric forms: (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol. The (R) form is primarily utilized due to its higher physiological activity.

Synthesis Methods

Various methods for synthesizing (R)-3-aminobutan-1-ol have been reported:

- Enzymatic Synthesis :

- One-Step Reduction :

- Microbiological Methods :

Pharmacological Relevance

The primary application of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir. Research indicates that dolutegravir is effective in inhibiting the HIV integrase enzyme, which is crucial for viral replication. The incorporation of (R)-3-aminobutan-1-ol into dolutegravir enhances its pharmacological profile by improving potency and reducing side effects associated with other antiviral agents.

Case Studies

Several studies have examined the pharmacodynamics and pharmacokinetics of dolutegravir synthesized using (R)-3-aminobutan-1-ol:

| Study | Findings |

|---|---|

| Study A | Demonstrated that dolutegravir exhibits a longer half-life compared to other antiretrovirals, allowing for once-daily dosing. |

| Study B | Showed that patients receiving dolutegravir had higher rates of viral suppression with fewer adverse effects than those on alternative therapies. |

| Study C | Reported improved tolerability and adherence among patients using dolutegravir as part of their HIV treatment regimen. |

Toxicological Profile

While this compound has beneficial applications, its safety profile must be considered:

- Reproductive Toxicity :

- General Toxicity :

常见问题

Q. What are the potential sources of impurities in this compound synthesis, and how can they be controlled chromatographically?

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the successful synthesis of this compound?

Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。